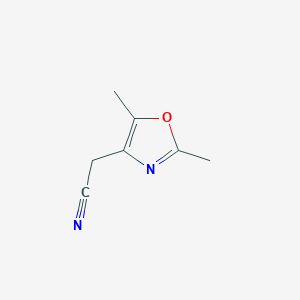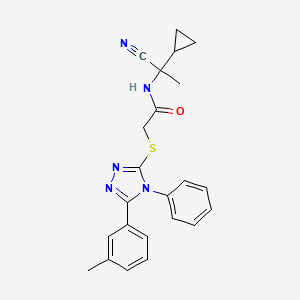
5,6-Dimethyl-1,3-benzoxazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring substituted with methyl groups at positions 5 and 6, and a hydrosulfide group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1,3-benzoxazol-2-yl hydrosulfide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method is the reaction of 2-aminophenol with 5,6-dimethyl-2-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring . The hydrosulfide group can be introduced through subsequent reactions with thiolating agents.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts, such as palladium or copper, are frequently used in these reactions. Solvent-free conditions and microwave-assisted synthesis have also been explored to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-1,3-benzoxazol-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: Modulation of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethyl-1,2,3-benzotriazole: Another heterocyclic compound with similar structural features but different biological activities.
5,6-Dimethyl-1,3-benzoxazole: Lacks the hydrosulfide group, resulting in different reactivity and applications.
Uniqueness
5,6-Dimethyl-1,3-benzoxazol-2-yl hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
5,6-dimethyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H,10,12) |
Clave InChI |
LORHQKQOLIUHTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)

![2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13354032.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13354060.png)


![3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354078.png)

![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)

